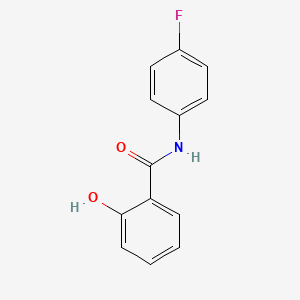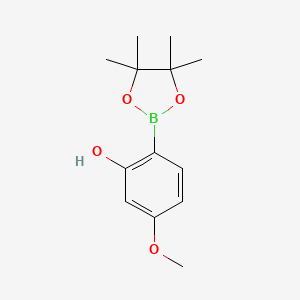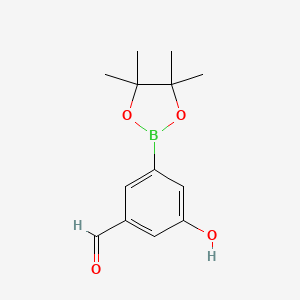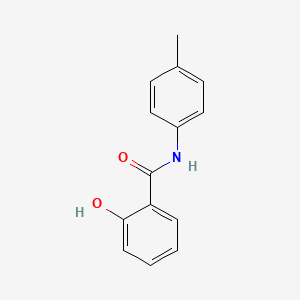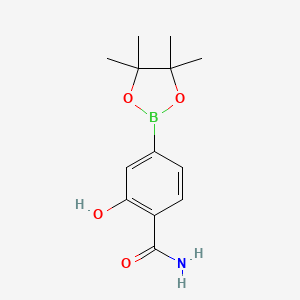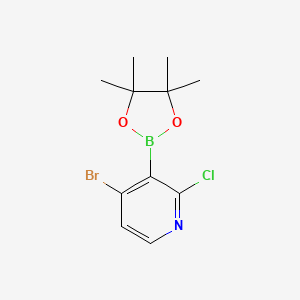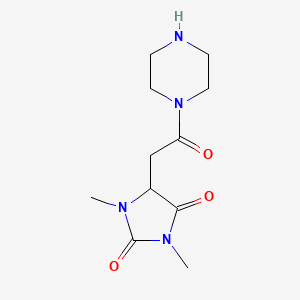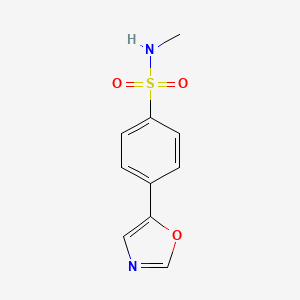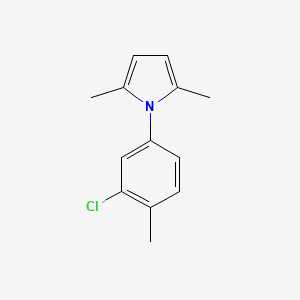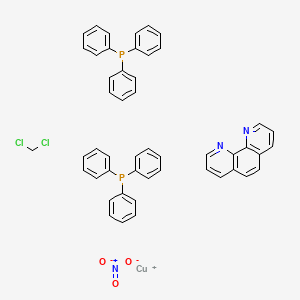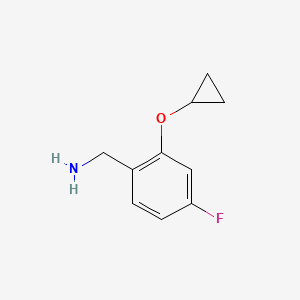
(2-Cyclopropoxy-4-fluorophenyl)methanamine
Descripción general
Descripción
(2-Cyclopropoxy-4-fluorophenyl)methanamine, also known as CPFMA, is a cyclic amine compound belonging to the class of heterocyclic compounds. It is a colorless, odourless, crystalline solid with a molecular weight of 197.20 g/mol. CPFMA is an important intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a starting material in the synthesis of a variety of other compounds such as aryl amines and heterocyclic compounds.
Aplicaciones Científicas De Investigación
(2-Cyclopropoxy-4-fluorophenyl)methanamine is an important intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a starting material in the synthesis of a variety of other compounds such as aryl amines and heterocyclic compounds. (2-Cyclopropoxy-4-fluorophenyl)methanamine has been studied extensively for its potential applications in drug discovery and development, as well as in the synthesis of a variety of other compounds.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropoxy-4-fluorophenyl)methanamine is not yet fully understood. However, it is believed that (2-Cyclopropoxy-4-fluorophenyl)methanamine acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, (2-Cyclopropoxy-4-fluorophenyl)methanamine is thought to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
(2-Cyclopropoxy-4-fluorophenyl)methanamine is believed to have a variety of biochemical and physiological effects. It is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, (2-Cyclopropoxy-4-fluorophenyl)methanamine is thought to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. Moreover, (2-Cyclopropoxy-4-fluorophenyl)methanamine has been found to have anti-inflammatory and anti-oxidant properties, as well as to be a potent inhibitor of the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2-Cyclopropoxy-4-fluorophenyl)methanamine in laboratory experiments has several advantages. First, it is an inexpensive and readily available compound, which makes it an ideal starting material for the synthesis of a variety of other compounds. Second, it is easy to handle and store, making it suitable for use in a variety of laboratory experiments. Finally, (2-Cyclopropoxy-4-fluorophenyl)methanamine is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of (2-Cyclopropoxy-4-fluorophenyl)methanamine in laboratory experiments. First, (2-Cyclopropoxy-4-fluorophenyl)methanamine is a relatively strong base, which can cause the formation of unwanted side products in some reactions. Second, (2-Cyclopropoxy-4-fluorophenyl)methanamine is a relatively reactive compound and can undergo a variety of side reactions, which can lead to the formation of unwanted by-products. Finally, (2-Cyclopropoxy-4-fluorophenyl)methanamine is not very soluble in water, which can limit its use in certain reactions.
Direcciones Futuras
The potential applications of (2-Cyclopropoxy-4-fluorophenyl)methanamine are far-reaching and there are a variety of future directions in which research can be conducted.
1. Further research can be conducted to investigate the mechanism of action of (2-Cyclopropoxy-4-fluorophenyl)methanamine and its effects on neurotransmitter metabolism.
2. Research can also be conducted to investigate the anti-inflammatory and anti-oxidant properties of (2-Cyclopropoxy-4-fluorophenyl)methanamine.
3. Research can also be conducted to investigate the potential of (2-Cyclopropoxy-4-fluorophenyl)methanamine as an inhibitor of the enzyme acetylcholinesterase.
4. Research can also be conducted to investigate the potential of (2-Cyclopropoxy-4-fluorophenyl)methanamine as a starting material for the synthesis of a variety of other compounds.
5. Research can also be conducted to investigate the potential of (2-Cyclopropoxy-4-fluorophenyl)methanamine as an inhibitor of other enzymes.
6. Research can also be conducted to investigate the potential of (2-Cyclopropoxy-4-fluorophenyl)methanamine as an activator of other receptors.
7. Research can also be conducted to investigate the potential of (2-Cyclopropoxy-4-fluorophenyl)methanamine as an inhibitor of other cellular processes.
8. Research can also be conducted to investigate the potential of (2-Cyclopropoxy-4-fluorophenyl)methanamine as a drug delivery system.
9. Research can also be conducted to investigate the potential of (2-Cyclopropoxy-4-fluorophenyl)methanamine as a therapeutic agent.
10. Research can also be conducted to investigate the potential of (2-Cyclopropoxy-4-fluorophenyl)methanamine as a diagnostic agent.
Propiedades
IUPAC Name |
(2-cyclopropyloxy-4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEXLRSSFJSKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropoxy-4-fluorophenyl)methanamine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

